molecular formula C12H16N4O3S2 B2459129 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1704529-93-0

2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2459129
CAS No.: 1704529-93-0
M. Wt: 328.41
InChI Key: VJBVGHHRQHMXAJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, a sulfonyl group, and an azetidine ring. Pyrazole is a heterocyclic aromatic organic compound, while thiazole is a heterocycle containing both sulfur and nitrogen . Azetidine is a saturated heterocycle, and a sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings are aromatic and planar, while the azetidine ring is saturated and non-aromatic . The sulfonyl group is polar and may participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfonyl group could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Antimicrobial Applications

A number of studies have demonstrated the antimicrobial potential of compounds containing sulfonamido moieties and thiazole derivatives. For instance, derivatives have been synthesized for evaluation as antibacterial agents, showing high activity against various bacterial strains. Novel sulfone-linked bis heterocycles, including pyrazolines with thiadiazoles and oxadiazoles, have also been prepared and tested for their antimicrobial activities, with some compounds exhibiting pronounced activity (Azab, Youssef, & El-Bordany, 2013; Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Antidiabetic and Renoprotective Activities

Research into benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moieties has revealed compounds with significant antihyperglycemic and renoprotective activities. A study highlighted three compounds with remarkable anti-diabetic potency, while other derivatives showed significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).

Synthesis of Novel Therapeutic Agents

Compounds related to "2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole" have been utilized in the synthesis of novel therapeutic agents. For instance, derivatives have been evaluated for their potential as cyclooxygenase-2 (COX-2) inhibitors in the treatment of conditions such as rheumatoid arthritis and osteoarthritis, leading to the identification of celecoxib (Penning et al., 1997). Additionally, the microwave-assisted synthesis of novel azoles and azolopyrimidines with antimicrobial properties underscores the versatility of these compounds in developing treatments against bacterial and fungal infections (Gomha, Farghaly, Mabkhot, Zayed, & Mohamed, 2017).

Properties

IUPAC Name

2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S2/c1-8-11(9(2)15(3)14-8)21(17,18)16-6-10(7-16)19-12-13-4-5-20-12/h4-5,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBVGHHRQHMXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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